

# The Chemical Architecture of Vermistatin: A Technical Guide to its Structure Elucidation

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## Compound of Interest

Compound Name: **Vermistatin**

Cat. No.: **B15560411**

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## Introduction

**Vermistatin** is a polyketide metabolite produced by several species of fungi, including *Penicillium vermiculatum* and the extremophilic *Penicillium rubrum*.<sup>[1][2]</sup> First identified for its cytotoxic effects, subsequent research has revealed its potential as a selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling cascade.<sup>[1][3][4]</sup> This dual activity makes **vermistatin** and its analogues, such as penisimplicissin, compounds of significant interest in drug discovery, particularly in the fields of oncology and inflammatory diseases.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the chemical structure elucidation of **vermistatin**, detailing the spectroscopic data and experimental methodologies that have been pivotal in defining its molecular architecture.

## Physicochemical Properties and Structural Formula

**Vermistatin** presents as a crystalline solid and is characterized by the following properties:

- Molecular Formula: C<sub>18</sub>H<sub>16</sub>O<sub>6</sub><sup>[2]</sup>
- Molar Mass: 328.32 g·mol<sup>-1</sup><sup>[2]</sup>
- IUPAC Name: (3R)-4,6-Dimethoxy-3-{4-oxo-6-[(1E)-prop-1-en-1-yl]-4H-pyran-3-yl}-2-benzofuran-1(3H)-one<sup>[2]</sup>

The core structure of **vermistatin** consists of a 4,6-dimethoxyphthalide moiety linked to a  $\gamma$ -pyrone ring substituted with a propenyl group.

## Spectroscopic Data for Structure Elucidation

The definitive structure of **vermistatin** was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are fundamental to determining the carbon-hydrogen framework of a molecule. The detailed spectral data for **vermistatin** are summarized in the tables below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Vermistatin**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.99	d	1.8
5	6.67	d	1.8
8	6.45	s	
11	6.19	s	
14	7.39	s	
15	6.84	dq	15.8, 6.8
16	6.15	dq	15.8, 1.8
17	1.93	dd	6.8, 1.8
4-OCH <sub>3</sub>	3.89	s	
6-OCH <sub>3</sub>	3.72	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Vermistatin**

Position	Chemical Shift ( $\delta$ , ppm)
1	168.2
3	100.8
3a	145.9
4	164.7
5	98.4
6	161.4
7	109.1
7a	133.4
8	77.1
10	176.4
11	114.2
12	169.5
13	118.8
14	161.2
15	136.2
16	126.1
17	18.7
4-OCH <sub>3</sub>	56.1
6-OCH <sub>3</sub>	55.8

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of **vermistatin**. The exact mass is a critical piece of data for verifying the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for **Vermistatin**

Ionization Mode	Adduct	Calculated m/z	Observed m/z
ESI+	[M+H] <sup>+</sup>	329.1025	Data not available in searched literature
ESI+	[M+Na] <sup>+</sup>	351.0845	Data not available in searched literature

While the calculated exact masses are available, specific experimental HRMS fragmentation data for **vermistatin** were not detailed in the reviewed literature.

## Experimental Protocols

This section outlines the general methodologies employed for the isolation and spectroscopic analysis of **vermistatin**.

## Isolation and Purification of Vermistatin

The following is a generalized protocol based on the isolation of **vermistatin** and related compounds from *Penicillium* species.

- **Fungal Culture:** *Penicillium rubrum* is cultured in a suitable medium, such as acidified potato dextrose broth, for an extended period (e.g., 21 days) as a still culture.<sup>[3]</sup>
- **Extraction:** The fungal mycelium is separated from the culture broth by filtration. The broth is then exhaustively extracted with an organic solvent, typically ethyl acetate or chloroform.<sup>[3]</sup>
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to isolate **vermistatin**. This multi-step process often includes:
  - **Thin-Layer Chromatography (TLC):** Semipreparative TLC on silica gel plates with a solvent system like chloroform/methanol (e.g., 98:2) can be used for initial fractionation.
  - **Column Chromatography:** Silica gel column chromatography is employed for further separation, using a gradient elution system (e.g., increasing polarity with methanol in dichloromethane).

- High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile in water).

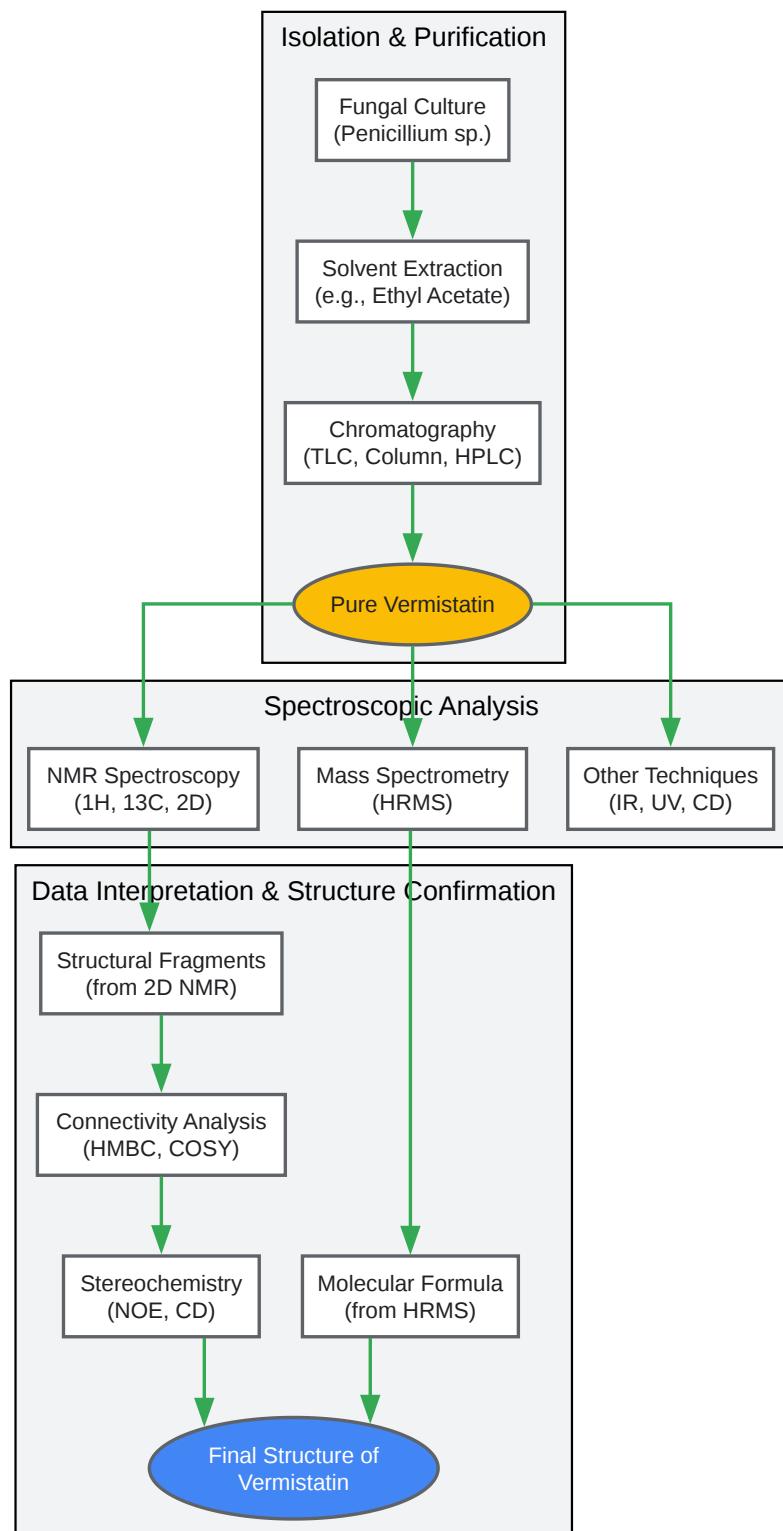
## Spectroscopic Analysis

- NMR Spectroscopy:
  - Sample Preparation: A purified sample of **vermistatin** is dissolved in a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ).
  - Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Data Acquisition: Standard pulse sequences are used to acquire 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HMQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
- Mass Spectrometry:
  - Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
  - Analysis: The instrument is operated in positive or negative ion mode to determine the accurate mass of the molecular ion (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ), which is then used to confirm the elemental composition.

## Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like **vermistatin** follows a logical progression from isolation to final structure confirmation.

## Vermistatin Structure Elucidation Workflow

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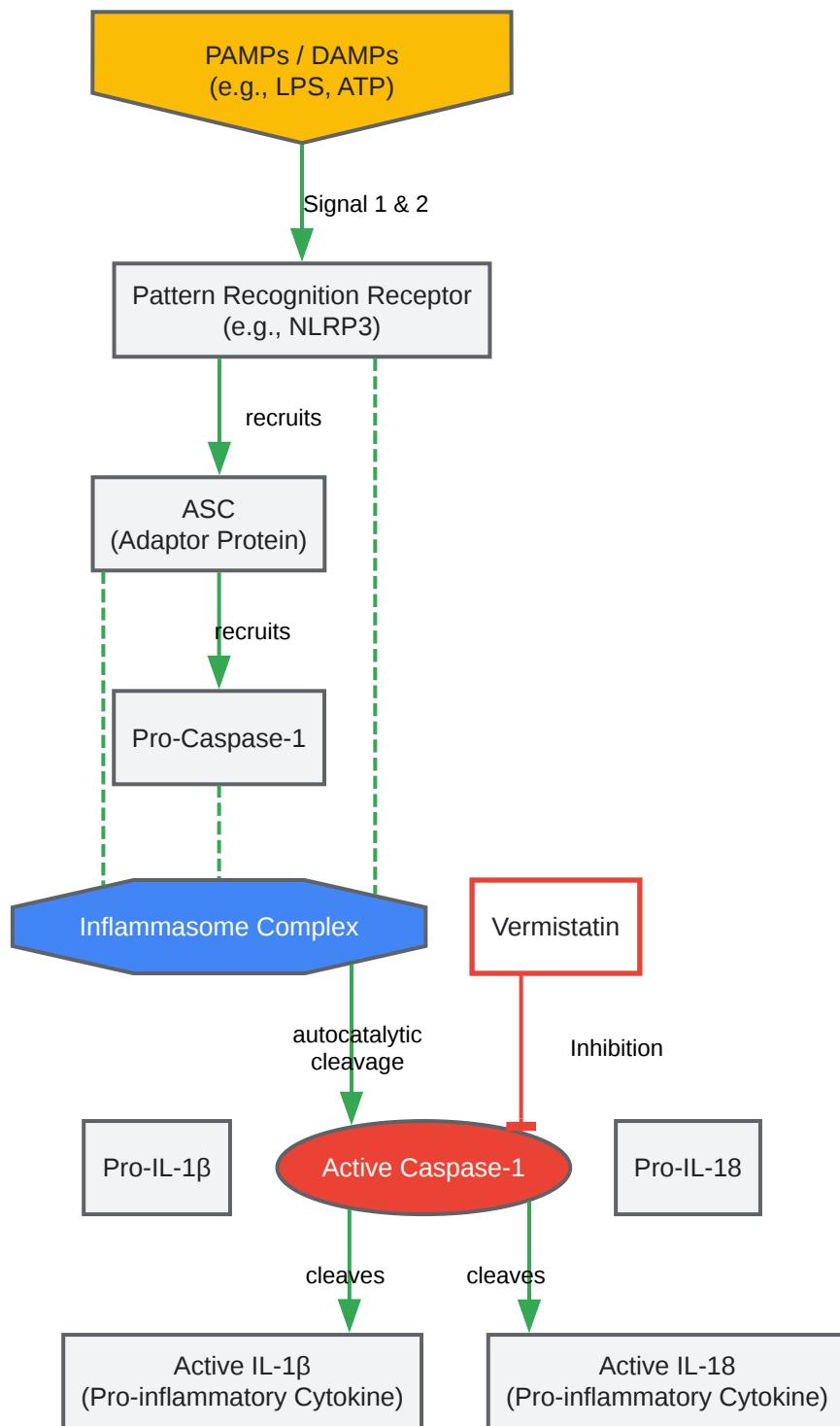
Caption: Workflow for the isolation and structural elucidation of **vermistatin**.

## Biological Activity and Signaling Pathway

**Vermistatin** has been identified as an inhibitor of caspase-1, a cysteine protease that plays a critical role in the innate immune response.<sup>[1][3][4]</sup> Caspase-1 is responsible for the cleavage of pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms. This activation occurs within a multi-protein complex known as the inflammasome. By inhibiting caspase-1, **vermistatin** can potentially modulate the inflammatory response.

The canonical inflammasome activation pathway, which is a likely target of **vermistatin**'s inhibitory action, is depicted below.

## Caspase-1 Activation Pathway (Inflammasome)

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